(4-Benzylphenyl)methanol

Overview

Description

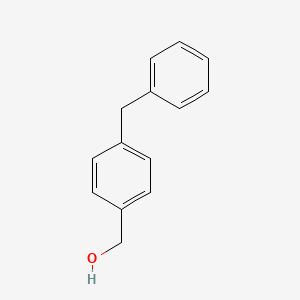

(4-Benzylphenyl)methanol is an organic compound with the chemical formula C14H14O. It belongs to the class of aromatic alcohols and is characterized by a benzyl group attached to a phenylmethanol structure. This compound is widely used in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Benzylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (4-Benzylphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of (4-Benzylphenyl)acetone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (4-Benzylphenyl)formaldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to (4-Benzylphenyl)methane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: (4-Benzylphenyl)formaldehyde

Reduction: (4-Benzylphenyl)methane

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Benzylphenyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: This compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Benzylphenyl)methanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Benzyl alcohol: Similar structure but lacks the additional phenyl group.

Phenylmethanol: Similar structure but lacks the benzyl group.

(4-Methylphenyl)methanol: Similar structure but has a methyl group instead of a benzyl group.

Uniqueness

(4-Benzylphenyl)methanol is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This dual aromatic structure makes it a valuable compound in various synthetic and research applications .

Biological Activity

(4-Benzylphenyl)methanol, also known as benzyl-4-methylphenylmethanol, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its applications.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzyl group attached to a phenyl ring with a hydroxymethyl group. Its molecular formula is , and it features:

- Hydroxymethyl Group : Contributes to hydrogen bonding and solubility in polar solvents.

- Benzyl Group : Enhances lipophilicity, potentially affecting its interaction with biological membranes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Studies have shown its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance:

- DPPH Radical Scavenging : It demonstrated high efficacy in reducing DPPH radicals, a common method for assessing antioxidant capacity. In comparative studies, it showed an inhibition percentage ranging from 64.5% to 81% after 20 minutes of exposure .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro studies have reported that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective in inhibiting bacterial growth, suggesting its potential as a therapeutic agent .

Enzyme Interaction

Preliminary studies suggest interactions with specific enzymes or receptors, potentially influencing metabolic pathways. Molecular docking studies have indicated that this compound may bind effectively to certain enzyme active sites, which could modulate their activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reduction Reactions : Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) on corresponding ketones or aldehydes.

- Condensation Reactions : Employing Friedel-Crafts alkylation techniques to introduce the benzyl group onto the phenolic structure.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study 1 : Investigated the compound's role as an antioxidant in lipid peroxidation assays, showing significant protective effects against oxidative stress in cellular models.

- Study 2 : Evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration for clinical applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Benzyloxyphenol | Benzyl ether derivative | Exhibits strong antioxidant activity |

| Dimethylsilanol | Simple silanol without aromatic substitution | Basic silanol properties |

| 2-(Dimethylsilyl)phenol | Silanol group on phenol | Enhanced solubility compared to phenol |

Properties

IUPAC Name |

(4-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZOFWFRCQRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304985 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35714-20-6 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35714-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.